molecular formula C18H15O3P B1594830 Diphenyl phenylphosphonate CAS No. 3049-24-9

Diphenyl phenylphosphonate

Cat. No. B1594830
CAS RN: 3049-24-9
M. Wt: 310.3 g/mol
InChI Key: CDOMXXVCZQOOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl phenylphosphonate is a chemical compound with the molecular formula C18H15O3P . It is used in research and development .


Synthesis Analysis

Diphenyl phosphinic acid has been used as an efficient and simple catalyst for the synthesis of α-aminophosphonates by multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The synthesis of phosphonic acid from diphenyl phosphonates can be prepared under acidic conditions .


Molecular Structure Analysis

The molecular structure of Diphenyl phenylphosphonate is represented by the InChI code: 1S/C18H15O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H .


Chemical Reactions Analysis

Diphenylphosphinic acid was used as an efficient and simple catalyst for the synthesis of α-aminophosphonates by multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .


Physical And Chemical Properties Analysis

Diphenyl phenylphosphonate is a solid at room temperature . It has a molecular weight of 310.29 Da . The density is 1.2±0.1 g/cm3, boiling point is 425.2±18.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

1. Polymer Chemistry

Diphenyl phenylphosphonate is used in the synthesis of specialized polymers. For instance, it serves as a phosphonating agent in the production of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], which are potential candidates for proton-conducting membranes in fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002).

2. Anticancer Research

In medicinal chemistry, diphenyl phenylphosphonate derivatives have been explored for anticancer properties. For example, α-aminophosphonates based quinazolinone moiety synthesized using diphenyl (aryl) phosphonate showed promising anti-proliferative activity against various cancer cell lines (Awad, Abdel-Aal, Atlam, & Hekal, 2018).

3. Crystallography and Molecular Structure

Diphenyl phenylphosphonate compounds have been studied for their molecular structures and interactions. Research on thioureidoalkylphosphonates has shed light on the nature of hydrogen bonds and electron densities in these compounds (Chęcińska & Grabowski, 2005).

4. Antimicrobial Studies

Certain diphenyl phenylphosphonate derivatives demonstrate antimicrobial properties. Studies have shown their effectiveness against various bacteria and fungi, suggesting potential applications in combating infections (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).

5. Drug Design

Diphenyl phenylphosphonate has been studied in the context of drug design, particularly as prostate-specific antigen antagonists. These studies provide insights into potential therapeutic applications for prostate cancer treatment (Ji, Kojtari, Shah, Babinec, & Yang, 2015).

6. Textile Industry

Research on diphenyl phenylphosphonate derivatives has also extended to the textile industry. For instance, they have been used to create azo dyes for dyeing polyester fabrics, showcasing their versatility beyond biomedical applications (Abdel-megeed, Azaam, & El‐Hiti, 2013).

Safety And Hazards

Diphenyl phenylphosphonate is used for R&D purposes only and is not intended for medicinal, household, or other uses . The safety data sheet indicates that it does not meet the criteria for classification in any hazard class .

Future Directions

Phosphinic and phosphonic acids are of great importance due to their biological activity . They are known as antibacterial agents and have been used in the treatment of DNA virus and retrovirus infections . Future research could focus on exploring the optimal reaction conditions for the hydrolysis of P-esters .

properties

IUPAC Name

[phenoxy(phenyl)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOMXXVCZQOOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184560
Record name Phosphonic acid, phenyl-, diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl phenylphosphonate

CAS RN

3049-24-9
Record name Diphenyl P-phenylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3049-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, phenyl-, diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003049249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl phenylphosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, phenyl-, diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl phenylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diphenyl phenylphosphonate
Reactant of Route 2
Reactant of Route 2
Diphenyl phenylphosphonate
Reactant of Route 3
Reactant of Route 3
Diphenyl phenylphosphonate
Reactant of Route 4
Reactant of Route 4
Diphenyl phenylphosphonate
Reactant of Route 5
Reactant of Route 5
Diphenyl phenylphosphonate
Reactant of Route 6
Reactant of Route 6
Diphenyl phenylphosphonate

Citations

For This Compound
63
Citations
RG Laughlin - The Journal of Organic Chemistry, 1965 - ACS Publications
… between the same Grignard reagent and diphenyl phenylphosphonate in ether-benzene.2 … to ether-benzene, or that diphenyl phenylphosphonate is much more reactive than diphenyl …
Number of citations: 22 pubs.acs.org
Q Yao, S Levchik - Tetrahedron letters, 2006 - Elsevier
… Entry 1 of Table 1 shows that diphenyl phenylphosphonate … To our delight, diphenyl phenylphosphonate was obtained in … Diphenyl phenylphosphonate from triphenyl phosphite (TPPi…
Number of citations: 54 www.sciencedirect.com
C Ma, Z Guo, Z Fang, J Li - Composites Part B: Engineering, 2022 - Elsevier
… Further, a model compound diphenyl phenylphosphonate (DPP) has been synthesized and used to examine potential modes of degradation for the DGEP/DDM system. …
Number of citations: 20 www.sciencedirect.com
JIG Cadogan, AG Rowley, RJ Scott… - Journal of the Chemical …, 1977 - pubs.rsc.org
… Diphenyl phenylphosphonate is also formed on thermolysis of 1 -phenoxy-I ,2,5-triphenylphospholium bromide (8), which may therefore be an intermediate in the reaction of o-…
Number of citations: 2 pubs.rsc.org
R Rabinowitz - Journal of the American Chemical Society, 1960 - ACS Publications
… Basic hydrolysis of diphenyl phenylphosphonate did not produceany monoester, although all the starting material disappeared and phenol was … and diphenyl phenylphosphonate were …
Number of citations: 59 pubs.acs.org
AI Balabanovich, J Engelmann - Polymer degradation and stability, 2003 - Elsevier
… of 4,4′′-dihydroxydiphenylsulphone and diphenyl phenylphosphonate is suppressed. … residue [although some amount of diphenyl phenylphosphonate contributes to the HBPs (Fig. 4)…
Number of citations: 86 www.sciencedirect.com
D Gong, W Dong, Y Hu, J Bi, X Zhang, L Jiang - Polymer, 2009 - Elsevier
… diethylphenylphosphate (b), ethyldiphenylphosphate (c) triarylphosphates (d and h–m), triphenylphosphine oxide (e), phenyl diphenylphosphinate (f) and diphenyl phenylphosphonate (…
Number of citations: 58 www.sciencedirect.com
KD Berlin, GB Butler - Journal of the American Chemical Society, 1960 - ACS Publications
… first synthesized by condensation of diphenyl phenylphosphonate (I) with the allyl Grignardreagent as … (0.2 mole) of diphenyl phenylphosphonate in 200 ml. of sodium-dried …
Number of citations: 2 pubs.acs.org
KD Berlin, ME Peterson - The Journal of Organic Chemistry, 1967 - ACS Publications
… Diphenyl phenylphosphonate has been employed as a source … In similar reactions of 6 and diphenyl phenylphosphonate with ethylGrignard reagent (1 mole excess) only traces of …
Number of citations: 16 pubs.acs.org
HW Coover, RL McConnell… - Industrial & Engineering …, 1960 - ACS Publications
Polymers in which R is a low mo-lecular weight alkyl group or in which X is a sulfonyldiphenylene group have relatively high softening points (170 to 180 C.). When R is phenyl or …
Number of citations: 39 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.